
4BP-Tqs
Übersicht
Beschreibung
4BP-TQS is a compound with the CAS Number: 360791-49-7 . It is also known as 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide .
Synthesis Analysis
The synthesis of 4BP-TQS involves an expeditious microwave-assisted process . The electrophysiological characterization in Xenopus oocytes revealed that activity exclusively resided in the (+)-enantiomer 1b (GAT107) and (-)-enantiomer 1a did not affect its activity when coapplied .Molecular Structure Analysis
The empirical formula of 4BP-TQS is C18H17BrN2O2S . The molecular weight is 405.31 .Chemical Reactions Analysis
4BP-TQS is a potent allosteric agonist of α7 nAChR . It activates nAChRs via an allosteric transmembrane site .Physical And Chemical Properties Analysis
4BP-TQS is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
4BP-TQS is a potent allosteric agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a major subtype of the nAChRs in the central nervous system and plays a crucial role in brain function .
Mode of Action
Unlike conventional nAChR agonists, such as acetylcholine, which act at an extracellular orthosteric binding site, 4BP-TQS activates α7 nAChRs via an allosteric transmembrane site . This site is topographically distinct from the acetylcholine site . The compound binds within an intrasubunit transmembrane cavity . Mutation of an amino acid (M253L), located in this transmembrane cavity, completely blocks agonist activation by 4BP-TQS .
Biochemical Pathways
The activation of α7 nAChRs by 4BP-TQS can lead to a variety of downstream effects, given the widespread distribution of these receptors and their involvement in numerous physiological and pathological processes . .
Pharmacokinetics
Its solubility in dmso (20 mg/ml) suggests that it may have good bioavailability .
Result of Action
4BP-TQS activates α7 nAChRs more potently than acetylcholine . . This could potentially lead to sustained activation of the receptors and prolonged downstream effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXHXYZTLIZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4BP-Tqs | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) compared to traditional nicotinic acetylcholine receptor (nAChR) agonists like acetylcholine?
A1: Unlike conventional agonists that bind to the extracellular orthosteric site, 4BP-TQS acts as a potent allosteric agonist, targeting a transmembrane allosteric site on α7 nAChRs. [, ] This distinct binding site allows 4BP-TQS to activate α7 nAChRs in a way that differs from acetylcholine, leading to unique pharmacological properties. []
Q2: What is the impact of the M253L mutation on 4BP-TQS activity compared to acetylcholine?
A3: The M253L mutation, located within a proposed transmembrane binding cavity for allosteric modulators, effectively blocks agonist activation by 4BP-TQS. Conversely, this mutation has no significant impact on acetylcholine activation, highlighting the distinct binding sites and mechanisms of these agonists. []
Q3: How does 4BP-TQS influence the single-channel kinetics of α7 nAChRs compared to acetylcholine?
A4: 4BP-TQS significantly alters the single-channel kinetics of α7 nAChRs, resulting in substantially longer single-channel open times and burst lengths (approximately 160-800-fold longer) and shorter shut times (approximately 8-fold shorter) compared to acetylcholine activation. []
Q4: Can the effects of acetylcholine and 4BP-TQS on α7 nAChR single-channel burst lengths be combined?
A5: Yes, co-application of acetylcholine and 4BP-TQS leads to a synergistic increase in single-channel burst lengths, reaching an average of 3099 ± 754 ms. This co-application effect highlights the potential for combined therapeutic strategies targeting both orthosteric and allosteric sites. []
Q5: Does the activation of α7 nAChRs by 4BP-TQS differ from acetylcholine in terms of single-channel conductance?
A6: Interestingly, α7 nAChRs display a significantly larger main single-channel conductance when activated by 4BP-TQS (100.3 ± 2.4 pS) compared to acetylcholine (90.0 ± 2.7 pS). This difference provides evidence that allosteric and orthosteric agonists induce distinct open-channel conformations within the α7 nAChR. []
Q6: Can the chemical structure of 4BP-TQS be modified to alter its pharmacological properties?
A7: Yes, even slight modifications to the 4BP-TQS structure can drastically impact its activity. Replacing the bromine atom with chlorine (4CP-TQS) or iodine (4IP-TQS) retains allosteric agonist activity but alters activation/inactivation rates and desensitization levels. Substituting fluorine (4FP-TQS) eliminates allosteric agonism, instead producing a potentiator of acetylcholine responses and an antagonist of 4BP-TQS-evoked responses. [] This sensitivity highlights the potential for fine-tuning pharmacological properties through structural modifications.
Q7: Does the stereochemistry of 4BP-TQS affect its activity?
A8: Yes, the activity of 4BP-TQS is enantioselective. The (+)-enantiomer, GAT107, exhibits potent ago-PAM activity on α7 nAChRs, while the (−)-enantiomer shows no such activity. X-ray crystallography confirms the absolute stereochemistry of GAT107 as 3aR,4S,9bS. []
Q8: Can 4BP-TQS activate α7 nAChRs in native neuronal systems?
A9: Yes, 4BP-TQS displays similar pharmacological properties in both recombinant and native α7 nAChRs. Patch-clamp recordings in rat primary hippocampal neurons and fluorescence-based assays in rat and human induced pluripotent stem cell-derived neurons confirm its functionality in native systems. []
Q9: Can 4BP-TQS and its analogs differentiate between the subtypes of nicotinic receptors?
A11: Compounds based on the 4BP-TQS scaffold show a high degree of selectivity for α7 nAChRs, as demonstrated by their lack of activity on the TQS-sensitive α4β2L15'M mutant. [] This selectivity makes them valuable tools for studying the specific roles of α7 nAChRs in complex biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



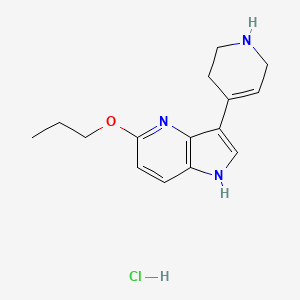

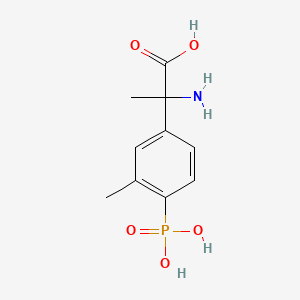

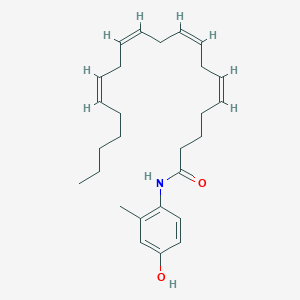
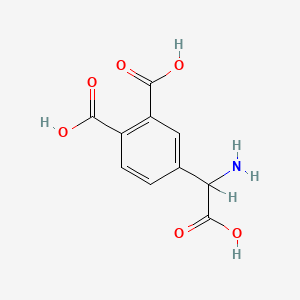
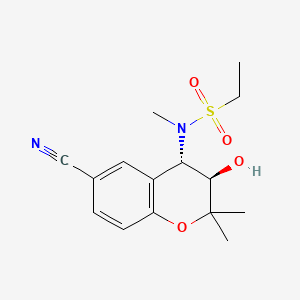

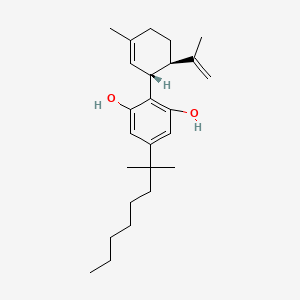
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
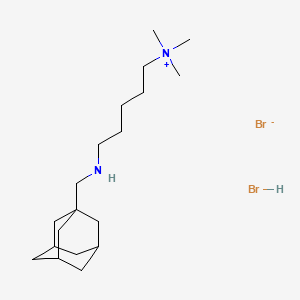
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)
![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)